1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

Description

Properties

Molecular Formula |

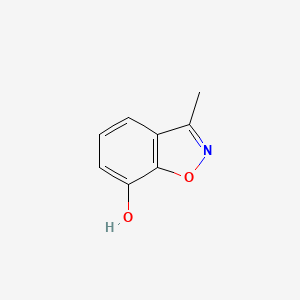

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-methyl-1,2-benzoxazol-7-ol |

InChI |

InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3 |

InChI Key |

KXSRGXFRBHJCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC2=C1C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can be facilitated by various reducing agents, although specific conditions for this compound are less documented.

Substitution: The compound can participate in substitution reactions, particularly involving the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Water radical cations in microdroplets.

Cyclization: AuCl3 or CuCl as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- The compound has shown promising results against multi-drug resistant bacteria such as Acinetobacter baumannii. A study identified a naturally occurring benzisoxazole derivative with minimum inhibitory concentrations as low as 6.25 µg/ml against this pathogen. This highlights its potential as a new chemotype for antibacterial agents .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neurological Applications :

Industrial Applications

-

Material Science :

- The compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in the development of new materials with specific properties.

-

Polymer Development :

- Due to its chemical stability and reactivity, 1,2-benzisoxazol-7-ol can be utilized in creating polymers and coatings with enhanced performance characteristics.

Case Studies

- Antibacterial Mechanisms :

- Anticancer Activity Evaluation :

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following benzisoxazole derivatives are structurally related to 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) and highlight the impact of substituent modifications:

Key Observations:

- Substituent Position and Electronic Effects: The hydroxyl group in 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) enhances polarity and hydrogen-bonding capacity, which may improve interactions with biological targets compared to the aldehyde group in 2,1-Benzisoxazole-7-carboxaldehyde (9CI) .

Reactivity and Stability :

- The aldehyde group in 2,1-Benzisoxazole-7-carboxaldehyde (9CI) introduces reactivity toward nucleophiles (e.g., amines, alcohols), making it suitable for synthetic modifications but less stable under basic conditions .

- The hydroxyl group in the target compound may confer acidity (pKa ~10–12), enabling pH-dependent solubility and ionization .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted precursors. For example, a nitro-substituted benzisoxazole derivative could undergo reduction followed by methylation. Key steps include:

- Selecting precursors with appropriate substituent positions (e.g., hydroxyl and methyl groups at positions 7 and 3, respectively) .

- Optimizing reaction conditions (e.g., temperature, catalysts like Pd/C for reductions) to minimize side reactions.

- Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry (MS) for structural confirmation .

Q. How can researchers validate the structural integrity of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .

- IR Spectroscopy : Identify characteristic absorption bands for the hydroxyl (-OH) and isoxazole ring (C=N, C-O) functional groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns aligned with the expected structure .

Q. What are the stability considerations for storing 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) in laboratory environments?

- Methodological Answer : Stability depends on environmental factors:

- Light Sensitivity : Store in amber glassware under inert gas (e.g., argon) to prevent photodegradation of the isoxazole ring .

- Moisture Control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the hydroxyl group .

- Temperature : Long-term storage at -20°C is recommended to suppress thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Conduct kinetic experiments across a pH range (e.g., 2–12) to track degradation rates via HPLC or UV-Vis spectroscopy. Compare results with computational models (e.g., pKa predictions) .

- Mechanistic Probes : Use isotopic labeling (e.g., ) to trace hydroxyl group participation in acid/base-mediated reactions .

- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., buffer composition) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding interactions with target proteins .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify reactive intermediates (e.g., quinone derivatives from hydroxyl oxidation) .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinities and active site interactions .

Q. How can researchers address discrepancies in reported toxicity profiles of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)?

- Methodological Answer :

- Dose-Response Replication : Conduct acute toxicity assays (e.g., LD in model organisms) under standardized OECD guidelines to ensure reproducibility .

- Endpoint Harmonization : Compare results using consistent biomarkers (e.g., glutathione depletion for oxidative stress) across studies .

- Meta-Analysis : Aggregate published data with tools like RevMan to identify outliers and systemic biases .

Methodological Tables

Table 1 : Key Physicochemical Properties of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Melting Point | 180–185°C (predicted) | |

| Solubility | Slightly soluble in polar aprotic solvents (e.g., DMSO) |

Table 2 : Common Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| -NMR | Confirms methyl (δ 2.3 ppm) and aromatic protons | |

| LC-MS/MS | Detects molecular ion [M+H] at m/z 165.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.